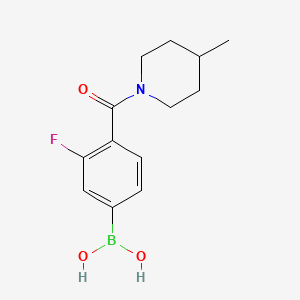

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid

Overview

Description

“3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid” is a boronic acid derivative . It has a molecular weight of 251.07 and is solid in its physical form . The compound is known for its unique properties and applications.

Molecular Structure Analysis

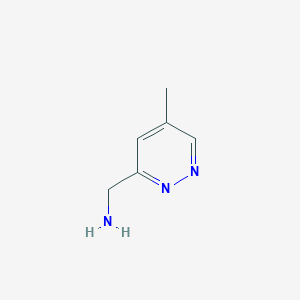

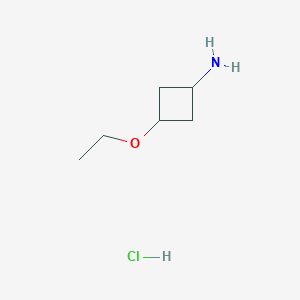

The molecular structure of this compound can be represented by the InChI code:1S/C12H15BFNO3/c14-11-8-9 (13 (17)18)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This indicates the presence of carbon, hydrogen, boron, fluorine, nitrogen, and oxygen atoms in the molecule . Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 251.07 .Scientific Research Applications

Optical Modulation and Saccharide Recognition

- Research Application: Phenylboronic acids, including structures similar to 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid, have been utilized for optical modulation and saccharide recognition. They demonstrate a capacity for quenching near-infrared fluorescence in response to saccharide binding, showing potential for selective recognition of certain saccharides (Mu et al., 2012).

Enzyme-free Glucose Sensing

- Research Application: Derivatives of phenylboronic acid, including fluoro-containing versions, have been synthesized for enzyme-free glucose sensing at physiological conditions. This indicates their potential use in medical diagnostics and monitoring, especially for conditions like diabetes (Bao et al., 2021).

Molecular Structure and Synthesis

- Research Application: The molecular structure and synthesis process of phenylboronic acids, including fluorine-substituted versions, have been studied to develop efficient and practical synthesis methods. This research is crucial for the scalable production of these compounds for various applications (Qiu et al., 2009).

Recognition of Hydrophilic Compounds

- Research Application: Fluoroalkylated end-capped acrylamide oligomers can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds, including phenylboronic acids, from aqueous to organic media. This highlights their potential in chemical separation and purification processes (Sawada et al., 2000).

Enantiomeric Analysis in Chemical Studies

- Research Application: The chemical-shift anisochrony for the fluorine signal in enantiomerically enriched phenylboronic acid derivatives, including 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid, is used for enantiomeric analysis. This is important in the pharmaceutical industry and for understanding the stereochemical properties of drugs (Navratilova, 2001).

Spectroscopy and Adsorption Mechanism Studies

- Research Application: The study of substituent type and position on phenylboronic acids using spectroscopy techniques, including FT-IR and Raman spectroscopy, helps in understanding the adsorption mechanism of these compounds. This is crucial for applications in catalysis and material science (Piergies et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name |

[3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14(18)19)8-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDBICSBLSVBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)

![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)

![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)

![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)

![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)